2-[3-(Trifluoromethyl)phenyl]azepane
Overview
Description
2-[3-(Trifluoromethyl)phenyl]azepane is a chemical compound with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)phenyl]azepane typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azepane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenyl]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the azepane ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions usually target the trifluoromethyl group or the azepane ring, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]azepane is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenyl]azepane can be compared with other similar compounds, such as:
2-[3-(Trifluoromethyl)phenyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of an azepane ring. It exhibits different chemical reactivity and biological activity due to the difference in ring size and nitrogen atom positioning.
2-[3-(Trifluoromethyl)phenyl]morpholine: This compound contains a morpholine ring, which introduces an oxygen atom into the ring structure. This modification can significantly alter the compound’s chemical properties and biological interactions.
2-[3-(Trifluoromethyl)phenyl]pyrrolidine: This compound has a pyrrolidine ring, which is smaller than the azepane ring.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOGEMZGMOSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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